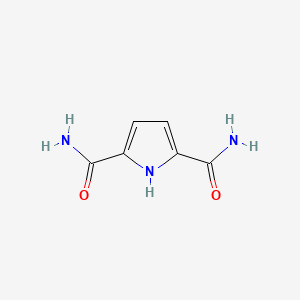

1H-Pyrrole-2,5-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrole-2,5-dicarboxamide Derivatives

Introduction: The Versatile Pyrrole Scaffold

The 1H-pyrrole-2,5-dicarboxamide core is a privileged heterocyclic motif that has garnered significant attention from the scientific community, particularly those in drug discovery and materials science. Pyrrole-containing compounds are abundant in nature, forming the essential framework of vital biomolecules like heme, chlorophyll, and vitamin B12.[1][2] This natural prevalence underscores the inherent biocompatibility and diverse functionality of the pyrrole ring. The introduction of carboxamide functionalities at the 2 and 5 positions of the pyrrole ring dramatically expands its chemical diversity and therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholesterol-lowering properties.[2][3][4]

This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process commencing with the formation of the core pyrrole-2,5-dicarboxylic acid or its ester, followed by amide bond formation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrrole nitrogen and the amide moieties.

Synthesis of the Pyrrole-2,5-dicarboxylic Acid Core

A common and efficient strategy to access the pyrrole-2,5-dicarboxylic acid scaffold is through the dicarboxylation of pyrrole. This can be achieved via a five-step synthetic route starting from unprotected pyrrole, with the potential for introducing various functional groups on the pyrrole nitrogen.[5]

A key consideration in this synthetic approach is the protection of the pyrrole nitrogen, often with a Boc group, to facilitate selective C-lithiation and subsequent carboxylation. Deprotection followed by N-alkylation allows for the introduction of diverse substituents at the N1 position. The final step involves the saponification of the diester to yield the desired dicarboxylic acid.[5]

Amide Bond Formation: The Crucial Coupling Step

The formation of the amide bond is a critical step in the synthesis of this compound derivatives. Several reliable methods are available, with the choice depending on the specific substrates and desired reaction conditions.

Method A: Carbodiimide-Mediated Coupling

One of the most widely used methods for amide bond formation involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[6] The reaction proceeds at room temperature and generally provides good to excellent yields.[6][7]

Experimental Protocol: General Procedure for EDC-Mediated Amide Coupling

-

Dissolution: Dissolve 1 equivalent of 1H-pyrrole-2,5-dicarboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Activation: Add 2.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2.2 equivalents of a coupling additive such as 1-hydroxybenzotriazole (HOBt) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

-

Amine Addition: Add 2.5 equivalents of the desired primary or secondary amine to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Acyl Chloride-Mediated Amidation

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This method is particularly useful when the amine is a weak nucleophile. The use of 2-(trichloroacetyl)pyrroles as pyrrole acid chloride surrogates is a common strategy, as the -CCl3 group acts as a good leaving group.[8]

Synthetic Workflow Diagram

Caption: The relationship between different techniques for the structural confirmation of the synthesized compounds.

Conclusion

This technical guide has outlined the fundamental principles and practical methodologies for the synthesis and characterization of this compound derivatives. The synthetic strategies discussed, particularly the robust amide coupling protocols, provide a reliable pathway to a diverse range of these valuable compounds. The comprehensive characterization workflow ensures the structural integrity and purity of the final products. The versatility and proven biological potential of this scaffold make it a highly attractive target for further exploration in the fields of medicinal chemistry and materials science.

References

- Benchchem. Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers.

- (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles.

- Koca İ, Yıldırım İ. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Org Commun. 2012;5(3):135-142.

- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed.

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- (PDF) A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid.

- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung.

- 1H-pyrrole-2,5-dicarboxylic acid. SpectraBase.

- Synthesis of [2,3-b]pyrrole-2,5-dicarboxylate compound 1,... ResearchGate.

- 1H-pyrrole-2-carboxamide. PubChem.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.

- Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors.

- SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate.

- Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a)... ResearchGate.

- 1H-Pyrrole-2-carboxylic acid. NIST WebBook.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- 1H-Pyrrole-2,5-dicarboxylic acid. ChemicalBook.

- A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate.

Sources

- 1. cibtech.org [cibtech.org]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

Introduction: The Structural Significance of 1H-Pyrrole-2,5-dicarboxamide

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrrole-2,5-dicarboxamide

This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated analytical approach. While direct, published spectra for this specific molecule are not widely available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a predictive and logical framework for its analysis.

This compound is a heterocyclic compound of significant interest due to its rigid, planar structure and its capacity for extensive hydrogen bonding. The pyrrole core is a foundational motif in numerous biologically active molecules, including porphyrins and certain alkaloids[1]. The addition of carboxamide groups at the 2 and 5 positions creates a scaffold that can mimic peptide bonds, making it a valuable building block in medicinal chemistry for the development of novel therapeutics.

Accurate and unambiguous characterization of this molecule is paramount for any research or development application. A multi-technique spectroscopic approach is not merely recommended; it is essential for confirming identity, purity, and structural integrity. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for this purpose.

Integrated Analytical Workflow

The confirmation of a synthesized molecule like this compound relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture. The workflow below illustrates a logical progression from initial functional group identification to detailed structural mapping and final confirmation of mass.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the position of the substituents.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Causality: The symmetry of the 2,5-disubstituted pyrrole ring is a key determinant of the ¹H NMR spectrum. The protons at the C3 and C4 positions are chemically equivalent, leading to a single, sharp signal. The amide (-CONH₂) and pyrrole (N-H) protons are exchangeable and their visibility can be solvent-dependent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as its hydrogen-bond accepting nature helps to slow the exchange rate of N-H protons, making them observable as distinct signals.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrrole N-H | > 11.5 | Broad singlet | 1H | Highly deshielded due to the aromatic nature of the ring and intramolecular hydrogen bonding. Similar protons in pyrrole-2-carboxylic acid appear around 11.7-12.2 ppm[2]. |

| Amide -NH₂ | ~7.5 - 8.5 | Broad singlet | 4H | The chemical shift is variable due to hydrogen bonding and concentration. The carboxamide groups are electron-withdrawing, deshielding these protons. |

| Pyrrole C3-H, C4-H | ~6.9 - 7.2 | Singlet | 2H | These protons are on the electron-rich pyrrole ring but are deshielded by the adjacent carbonyl groups. Their equivalence results in a singlet.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the molecule's symmetry, only four distinct signals are expected: one for the two equivalent carbonyl carbons, one for the two equivalent pyrrole carbons attached to the amide groups (C2, C5), and one for the two equivalent pyrrole carbons at the center of the ring (C3, C4).

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Amide C=O | ~160 - 165 | The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. This range is typical for amide carbonyls. |

| Pyrrole C2, C5 | ~125 - 130 | These carbons are attached to the electron-withdrawing carboxamide groups, causing them to be more deshielded than the C3/C4 carbons. Data for pyrrole-2-carboxylic acid shows the C2 at ~122 ppm[2]. |

| Pyrrole C3, C4 | ~110 - 115 | These carbons are in a more electron-rich environment compared to C2/C5. In pyrrole itself, the β-carbons (C3, C4) appear around 108 ppm[4]. The deshielding effect of the distant carbonyls shifts this downfield slightly. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A relaxation delay of 2-5 seconds is standard.

-

Acquire a large number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by vibrations associated with the amide and pyrrole N-H and C=O bonds. The presence of strong hydrogen bonding will cause a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3100 | N-H Stretch (Amide & Pyrrole) | Strong, Broad | A broad envelope is expected due to multiple N-H environments and extensive intermolecular hydrogen bonding. Pyrrole N-H stretches typically appear around 3300 cm⁻¹[5][6]. |

| ~1660 | C=O Stretch (Amide I) | Strong | The primary amide carbonyl stretch is a very strong and characteristic absorption. Conjugation with the pyrrole ring shifts it to a slightly lower frequency.[7] |

| ~1620 | N-H Bend (Amide II) | Medium | This band arises from the bending vibration of the N-H bonds in the primary amide groups. |

| ~1550 | C=C Stretch (Pyrrole Ring) | Medium | Aromatic ring stretching vibrations are characteristic. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. Label the significant peaks.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the molecular formula. The fragmentation pattern offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺ as the base peak.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₇N₃O₂

-

Monoisotopic Mass: 153.0538 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 154.0616 m/z

Predicted Fragmentation Pathway: The primary fragmentation will likely involve the loss of neutral molecules from the amide groups.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion using a syringe pump.

-

Acquisition Mode: Operate the instrument in positive ion mode.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For high-resolution data, use a TOF or Orbitrap analyzer.

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by isolating the [M+H]⁺ peak (m/z 154.1) in the first mass analyzer and inducing fragmentation before scanning the fragments in the second analyzer.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyrrole ring, extended by the two carbonyl groups, is expected to produce a distinct absorption maximum (λ_max) in the UV region. Pyrrole itself has an absorption peak around 205-210 nm[8][9]. The addition of conjugating carbonyl groups will shift this peak to a longer wavelength (a bathochromic shift).

Predicted UV-Vis Data

| Solvent | Predicted λ_max (nm) | Rationale |

| Methanol/Ethanol | ~250 - 280 | The π → π* transition of the conjugated system is responsible for this absorption. This is a significant shift from unsubstituted pyrrole.[10][11] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The structural verification of this compound is achieved through a systematic and multi-faceted spectroscopic approach. By integrating the data from NMR, FTIR, MS, and UV-Vis, a complete and validated picture of the molecule's identity, purity, and electronic structure can be established. This guide provides the predictive data and robust protocols necessary for researchers to confidently characterize this important chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

- Benchchem. (n.d.). Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers.

- ResearchGate. (n.d.). UV‐Vis absorption spectra of pyrrole series.

- ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization.

- ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR).

- ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives.

- ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization.

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.

- ResearchGate. (n.d.). UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole.

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.

- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.

- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-HMF.

Sources

- 1. cibtech.org [cibtech.org]

- 2. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activities of 1H-Pyrrole-2,5-dicarboxamide Analogs

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Among the vast landscape of pyrrole derivatives, analogs of 1H-Pyrrole-2,5-dicarboxamide have emerged as a particularly versatile class of compounds. The strategic placement of carboxamide functionalities at the 2 and 5 positions of the pyrrole ring provides a unique framework for developing targeted therapeutic agents. These moieties can engage in critical hydrogen bonding interactions with biological targets, while the pyrrole core and its potential substituents at the 1, 3, and 4 positions, as well as on the amide nitrogens, allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide offers an in-depth exploration of the significant biological activities exhibited by these analogs, focusing on their antimicrobial, anticancer, and anti-tubercular potential, underpinned by mechanistic insights and field-proven experimental protocols.

Antimicrobial Activity: A Focus on Quorum Sensing Inhibition

The rise of multidrug-resistant pathogens represents a critical global health challenge, necessitating the development of novel antibacterial strategies.[2][3] Instead of directly killing bacteria, which imposes strong selective pressure for resistance, an alternative approach is to disarm them by inhibiting virulence. Many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[4][5][6]

Mechanism of Action: Disrupting Bacterial Communication

The P. aeruginosa QS network is a complex hierarchy involving at least three interconnected systems: las, rhl, and pqs.[6][7] These systems rely on small signaling molecules (autoinducers) that, upon reaching a critical concentration, bind to transcriptional regulators to activate the expression of genes controlling virulence factor production (e.g., pyocyanin, rhamnolipids) and biofilm maturation.[3][4]

Recent studies have identified 1H-pyrrole-2,5-dicarboxylic acid, a close analog of the dicarboxamide scaffold, as a potent QS inhibitor (QSI).[3][8] This compound, designated PT22, has been shown to significantly reduce the production of QS-related virulence factors in P. aeruginosa PAO1 without affecting its growth.[8] This is a critical feature of an effective QSI, as it reduces the likelihood of resistance development. The inhibitory action of PT22 leads to a significant attenuation in the expression of QS-related genes.[8] Furthermore, it functions as an antibiotic accelerant, enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin against biofilms.[8]

dot

Quantitative Data: Evaluating Antimicrobial & QSI Efficacy

The effectiveness of this compound analogs can be quantified by determining their Minimum Inhibitory Concentration (MIC) and their ability to inhibit virulence factors and biofilms at sub-MIC levels.

| Compound/Analog | Target Organism | MIC (µg/mL) | Virulence Factor Inhibition (at sub-MIC) | Reference |

| PT22 (Dicarboxylic Acid) | P. aeruginosa PAO1 | >2000 | Significant reduction in pyocyanin & rhamnolipid | [2] |

| Pyrrole-2-carboxamide 4i | K. pneumoniae | 1.02 | Not Assessed | [9] |

| Pyrrole-2-carboxamide 4i | E. coli | 1.56 | Not Assessed | [9] |

| Pyrrole-2-carboxamide 4i | P. aeruginosa | 3.56 | Not Assessed | [9] |

| Pyrrolamide Derivative | S. aureus | 0.008 | Not Assessed | [10] |

| Pyrrolamide Derivative | E. coli | 1 | Not Assessed | [10] |

Experimental Protocol: Biofilm Inhibition Assay

This protocol outlines a standard method for assessing the ability of a test compound to inhibit biofilm formation, a key virulence trait regulated by QS.

Objective: To quantify the inhibition of P. aeruginosa biofilm formation by a this compound analog.

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

Test compound stock solution (in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture P. aeruginosa in LB broth overnight at 37°C. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.02.

-

Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

-

Compound Addition: Add the test compound from a stock solution to achieve the desired final concentrations (typically a serial dilution is performed). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v). Include a vehicle control (DMSO) and a negative control (broth only).

-

Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Carefully discard the culture medium from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of inhibition relative to the vehicle control.

Anticancer Activity

The pyrrole scaffold is a cornerstone in the development of anticancer agents, with derivatives showing promise against a multitude of cancer cell lines.[11] Analogs of this compound contribute to this legacy, exhibiting cytotoxic effects through various mechanisms of action.

Mechanism of Action: Inducing Cell Death

Pyrrole derivatives have been reported to exert their anticancer effects by targeting a range of cellular processes.[11] These include:

-

Inhibition of Tubulin Polymerization: Disrupting the microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Targeting protein kinases that are often dysregulated in cancer and are critical for cell signaling pathways controlling growth and proliferation.

-

Modulation of Apoptotic Pathways: Interacting with proteins of the Bcl-2 family to promote programmed cell death.[12]

-

Induction of Oxidative Stress: Generating reactive oxygen species (ROS) that damage cellular components and trigger cell death.

The specific mechanism for a given this compound analog is highly dependent on its substitution pattern, which dictates its target affinity and selectivity.

dot

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an anticancer compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[13][14]

| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Pyrrolo[2,3-d]pyrimidine 14a | MCF7 | Breast | 1.7 | [12] |

| Pyrrolo[2,3-d]pyrimidine 18b | MCF7 | Breast | 3.4 | [12] |

| Pyrrolo[2,3-d]pyrimidine 16b | MCF7 | Breast | 5.7 | [12] |

| Doxorubicin (Control) | MCF7 | Breast | 26.1 | [12] |

| Pyrrolo[2,3-d]pyrimidine 17 | HePG2 | Liver | 8.7 | [12] |

| Pyrrolo[2,3-d]pyrimidine 17 | PACA2 | Pancreatic | 6.4 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16]

Objective: To determine the IC₅₀ value of a this compound analog against a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[18]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[16][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. The emergence of drug-resistant strains underscores the urgent need for new anti-TB drugs with novel mechanisms of action. Pyrrole-2-carboxamide derivatives have been identified as a promising class of MmpL3 inhibitors.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential transporter protein in M. tuberculosis. It is responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the plasma membrane. This process is a critical step in the biosynthesis of the unique and impermeable mycobacterial outer membrane. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM inside the cell and ultimately causing bacterial death. Its essentiality and absence in humans make MmpL3 an attractive and validated target for anti-TB drug development.

Experimental Protocol: MIC Determination by Broth Microdilution

Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the in vitro potency of anti-TB compounds.[19][20][21]

Objective: To determine the MIC of a this compound analog against M. tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate biosafety level 3 (BSL-3) facilities and practices

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[22]

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in 7H9 broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plates and incubate at 37°C.[21]

-

Reading Results: After an incubation period of 14-21 days, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).[21][23]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[20] Colorimetric indicators like Resazurin can also be used for a more objective endpoint reading.

Conclusion

The this compound scaffold represents a highly promising and adaptable framework for the development of novel therapeutic agents. The research highlighted in this guide demonstrates its potential to yield compounds with potent antimicrobial, anticancer, and anti-tubercular activities. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern target engagement and biological response. The experimental protocols detailed herein provide a validated foundation for researchers to systematically evaluate new analogs, identify lead candidates, and elucidate their mechanisms of action. As our understanding of complex diseases evolves, the rational design and rigorous evaluation of these versatile pyrrole derivatives will undoubtedly continue to be a fruitful endeavor in the quest for next-generation medicines.

References

-

Liu, J., Chen, J., Chen, Z., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14. [Link]

-

Liu, J., Chen, J., Chen, Z., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. [Link]

-

Liu, J., Chen, J., Chen, Z., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. ResearchGate. [Link]

-

Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. PubMed Central. [Link]

-

Cisneros-Zevallos, L. A., & Ortega, G. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Etim, O., Udo, A., & Uffang, I. (2016). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. [Link]

-

Papenfort, K., & Bassler, B. L. (2016). Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]

-

Mane, Y. D. (2016). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]

-

Ganot, N., Meker, S., Reytman, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]

-

Al-Ostoot, F. H., Al-Tamari, M. A., Shehadeh, M. B., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Adnan, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

El-Fakharany, E. M., El-Badry, O. M., Nossier, E. S., et al. (2024). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances. [Link]

-

Zhou, L., Zhang, Y., Ge, Y., et al. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. MDPI. [Link]

-

JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]

-

Li, M., Xu, Y., Li, D., et al. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Williams, P., & Cámara, M. (2009). Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules. ResearchGate. [Link]

-

Al-Ghorbani, M., Becker, B., & Frotscher, M. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. MDPI. [Link]

-

Springer, B., & Böttger, E. C. (2005). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. [Link]

-

Polishchuk, P., Tinkov, O., Khristova, T., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

-

Venturi, V. (2006). Regulation of quorum sensing in Pseudomonas. FEMS Microbiology Reviews. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Asati, V., Kaur, J., & Singh, P. (2020). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. youtube.com [youtube.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. protocols.io [protocols.io]

- 23. m.youtube.com [m.youtube.com]

A Technical Guide to the Discovery of Novel 1H-Pyrrole-2,5-dicarboxamide Compounds: From Synthesis to Biological Validation

Introduction: The Privileged Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring system, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1][2] It is a fundamental structural motif in a vast array of natural products and synthetic compounds with profound pharmacological importance.[3][4][5] Nature itself has harnessed the pyrrole core in vital biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its evolutionary significance in biological systems.[3][4] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is a key component in drugs spanning a wide therapeutic spectrum, including treatments for cancer, inflammation, microbial infections, and neurological disorders.[1][6]

The versatility of the pyrrole nucleus allows it to serve as a rigid scaffold for presenting diverse pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets like enzymes and receptors.[4] Among the myriad of pyrrole derivatives, the 1H-Pyrrole-2,5-dicarboxamide framework has emerged as a particularly promising platform for the development of novel therapeutics. The symmetrical dicarboxamide groups at the 2 and 5 positions act as versatile hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets. Furthermore, the pyrrole nitrogen (N1) and the amide nitrogens provide multiple points for chemical modification, allowing for the systematic fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the discovery process for novel this compound compounds, from rational synthetic design to rigorous biological evaluation.

Part 1: Strategic Synthesis of the this compound Core

The successful discovery of novel bioactive compounds is fundamentally reliant on a robust and flexible synthetic strategy. The chosen route must not only be efficient and high-yielding but also amenable to the creation of a diverse chemical library for structure-activity relationship (SAR) studies. Here, we detail a validated, multi-step approach for synthesizing N-substituted 1H-Pyrrole-2,5-dicarboxamides.

Foundational Synthesis of the Pyrrole-2,5-dicarboxylic Acid (PDCA) Intermediate

The most common and versatile approach begins with the synthesis of the core intermediate, 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) or its corresponding diester. Several methods exist, each with distinct advantages.

-

Approach A: From Unsubstituted Pyrrole: This method involves a direct, double carboxylation of the pyrrole ring.[7] The rationale behind this approach is its directness; however, it requires strong organometallic bases (like n-BuLi) and careful control of reaction conditions to achieve selective di-substitution at the 2 and 5 positions and avoid polymerization.

-

Approach B: From Bio-based Precursors: A more sustainable and often scalable approach utilizes bio-based starting materials like d-galactaric acid.[8][9] This multi-step route involves cyclization reactions, such as the Paal-Knorr synthesis, to form the pyrrole ring.[9] The key advantage here is the use of renewable feedstocks, which is a growing priority in pharmaceutical manufacturing.[9]

The choice between these routes often depends on the desired scale and the availability of starting materials. For library synthesis, a route that reliably produces the key PDCA intermediate in high purity is paramount.

N-Substitution and Amide Coupling: Diversification of the Scaffold

Once the PDCA or its diester is obtained, the next phase involves two critical diversification steps: N-alkylation/arylation and amide bond formation.

-

N-Substitution: Introducing substituents at the N1 position of the pyrrole ring is a primary strategy for modulating lipophilicity, solubility, and target engagement. This is typically achieved via nucleophilic substitution using an appropriate alkyl or benzyl halide (R-X) in the presence of a base like sodium hydride (NaH).[7] The choice of solvent (e.g., DMF) is critical to ensure solubility of the reactants and facilitate the reaction.

-

Amide Coupling: The final step is the formation of the dicarboxamide. If starting from the dicarboxylic acid, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to react the acid with a diverse range of primary or secondary amines. This step is the most powerful for generating chemical diversity, as thousands of commercial amines are available. Alternatively, if starting from the diester, direct amidation can be achieved, though this often requires harsher conditions.

The logical flow of this synthetic strategy is visualized in the workflow diagram below.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of N1,N5-dibenzyl-1-methyl-1H-pyrrole-2,5-dicarboxamide, a representative member of this class.

Step 1: N-Methylation of Dimethyl 1H-pyrrole-2,5-dicarboxylate

-

To a solution of dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The causality here is that NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the corresponding anion, activating it for the subsequent reaction.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield dimethyl 1-methyl-1H-pyrrole-2,5-dicarboxylate.

Step 2: Saponification to the Dicarboxylic Acid

-

Dissolve the diester from Step 1 in a mixture of THF/H2O (e.g., 2:1 v/v).

-

Add sodium hydroxide (NaOH, 5.0 eq) and heat the mixture to 70°C for 3-5 hours.[7] Saponification is necessary to convert the esters to carboxylic acids for the subsequent amide coupling. The use of excess base and heat ensures complete conversion.

-

After cooling to room temperature, acidify the mixture to pH ~2 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-1H-pyrrole-2,5-dicarboxylic acid.

Step 3: Dibenzyl Amide Formation

-

Suspend the dicarboxylic acid from Step 2 (1.0 eq) in anhydrous DCM.

-

Add HATU (2.2 eq), DIPEA (4.0 eq), and benzylamine (2.5 eq). The choice of HATU as a coupling reagent is due to its high efficiency and low rate of racemization (though not a concern here), forming a highly reactive activated ester intermediate. DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

-

Stir the mixture at room temperature for 12-18 hours.

-

Dilute the reaction with DCM, wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final compound by recrystallization or column chromatography to yield N1,N5-dibenzyl-1-methyl-1H-pyrrole-2,5-dicarboxamide.

Part 2: Biological Evaluation and Therapeutic Potential

The this compound scaffold has demonstrated activity against a variety of biological targets, highlighting its broad therapeutic potential.

Key Therapeutic Areas

-

Antimicrobial Activity: A significant finding is the activity of 1H-pyrrole-2,5-dicarboxylic acid as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[10][11] QS is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[10] By disrupting this pathway, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, potentially reducing the development of resistance. When combined with traditional antibiotics like gentamycin, 1H-pyrrole-2,5-dicarboxylic acid acts as an "antibiotic accelerant," enhancing the efficacy of the antibiotic against biofilms.[10][11]

-

Anti-inflammatory and Cholesterol Inhibition: Certain derivatives have been synthesized and evaluated as cholesterol absorption inhibitors.[12] By blocking cholesterol uptake, these compounds can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis.[12] Furthermore, the lead compounds were shown to reduce the secretion of pro-inflammatory markers like TNF-α and ROS in macrophages, indicating a dual benefit in treating atherosclerotic lesions.[12]

-

Anticancer Activity: The broader class of pyrrole-2,5-diones (maleimides) has shown potent antiproliferative effects against various cancer cell lines.[13] While dicarboxamides are structurally distinct, the shared core suggests that with appropriate functionalization, they could be developed as anticancer agents, potentially by inhibiting protein kinases or inducing apoptosis. Sunitinib, a marketed anticancer drug, features a pyrrole carboxamide moiety, demonstrating the clinical relevance of this chemical class.[6][14]

Mechanism of Action: Quorum Sensing Inhibition

The ability of 1H-pyrrole-2,5-dicarboxylic acid to inhibit quorum sensing in P. aeruginosa is a compelling mechanism of action. This process is primarily controlled by transcriptional regulator proteins like LasR, which bind to autoinducer molecules. The pyrrole compound is hypothesized to act as a competitive inhibitor, binding to the active site of LasR and preventing its activation. This, in turn, downregulates the expression of genes responsible for virulence factors and biofilm formation.

Caption: Mechanism of Quorum Sensing inhibition by this compound.

Detailed Biological Protocol: Biofilm Inhibition Assay

This protocol provides a self-validating system for assessing the ability of a test compound to inhibit biofilm formation by P. aeruginosa.

-

Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C. Prepare serial dilutions of the test compound (e.g., 1H-pyrrole-2,5-dicarboxylic acid) in fresh LB broth in a 96-well microtiter plate. The choice of a concentration gradient is essential to determine the dose-response relationship and calculate an IC50 value.

-

Inoculation: Dilute the overnight bacterial culture to a starting OD600 of ~0.02 and add it to each well of the 96-well plate containing the test compound.

-

Controls (Self-Validation):

-

Negative Control: Wells with bacteria and broth containing only the vehicle (e.g., DMSO) used to dissolve the compound. This control establishes the baseline for 100% biofilm formation.

-

Positive Control: Wells with bacteria and a known biofilm inhibitor. This validates that the assay is responsive to inhibition.

-

Sterility Control: Wells with broth and vehicle only (no bacteria). This ensures that the medium is not contaminated.

-

-

Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking. Static incubation is critical as it promotes biofilm formation at the liquid-air interface.

-

Quantification (Crystal Violet Staining):

-

Gently discard the planktonic (free-floating) cells from the wells.

-

Wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining planktonic cells without disturbing the attached biofilm.

-

Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. Crystal violet stains the biomass of the biofilm.

-

Discard the staining solution and wash the wells again with water to remove excess stain.

-

Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet. The causality is that the solvent releases the dye from the biofilm into the solution, allowing for spectrophotometric quantification.

-

Measure the absorbance of the solubilized stain at a wavelength of ~590 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the negative control. Plot the results to determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The initial search results highlight SAR studies on related pyrrole scaffolds, from which we can extrapolate key principles.[15][16]

| Position of Modification | Type of Modification | General Impact on Activity | Rationale / Causality | Reference |

| Pyrrole N1 | Small alkyl (e.g., methyl) vs. H | Often increases lipophilicity and cell permeability. | The N-H bond is a hydrogen bond donor; replacing it with an alkyl group can alter binding interactions and improve membrane crossing. | [7] |

| Pyrrole N1 | Bulky/Aromatic (e.g., benzyl) | Can introduce specific interactions (e.g., pi-stacking) with the target protein. | A benzyl group can fit into hydrophobic pockets or engage in aromatic interactions, significantly enhancing binding affinity. | [15] |

| Amide N-substituents | Aromatic vs. Aliphatic | Highly target-dependent; aromatic groups can provide rigidity and specific interactions. | The amide substituents are primary vectors for exploring the binding pocket. Their size, shape, and electronics dictate target engagement. | [17] |

| Amide N-substituents | Introduction of basic amines | Can improve aqueous solubility and introduce ionic interactions. | A terminal amine (e.g., diethylaminoethyl) can be protonated at physiological pH, improving solubility and allowing for salt bridge formation with acidic residues in the target. | [14] |

| Pyrrole C3, C4 | Substitution (e.g., methyl) | Can enhance potency by providing favorable van der Waals contacts. | Methyl groups can fill small hydrophobic pockets. However, their removal can also be beneficial if the pocket is sterically constrained, leading to a loss of activity. | [16] |

Table 1: Key Structure-Activity Relationships for Pyrrole-based Scaffolds.

The data below summarizes the activity of representative pyrrole compounds against various targets, illustrating the diverse potential of this chemical class.

| Compound Class | Specific Target/Cell Line | Measured Activity (IC50 / Other) | Key Finding | Reference |

| 1H-Pyrrole-2,5-dicarboxylic acid | P. aeruginosa Biofilm | Significant inhibition at 0.50 mg/mL | Acts as a quorum sensing inhibitor and antibiotic accelerant. | [10][11] |

| 1H-pyrrole-2,5-dione derivative (Compound 20) | Cholesterol Absorption | Stronger inhibition than Ezetimibe | Potent cholesterol absorption inhibitor that also suppresses inflammatory response in macrophages. | [12] |

| Pyrrole-indolinone (SU11248 / Sunitinib) | VEGF-R2 / PDGF-Rβ Kinase | Potent biochemical and cellular inhibition | A clinically approved multi-targeted tyrosine kinase inhibitor for cancer treatment. | [14] |

| 2-Aminopyrrole-3-carbonitrile | Metallo-β-lactamase (IMP-1) | Inhibition in low µM range | N-benzoyl derivative enhances antibiotic sensitivity in resistant bacteria. | [15] |

Table 2: Summary of Biological Activities of Novel Pyrrole Compounds.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent chemical properties facilitate strong and specific interactions with a range of biological targets. The demonstrated efficacy of these compounds as quorum sensing inhibitors and anti-inflammatory agents provides a solid foundation for further development.

Future research should focus on expanding the SAR to optimize potency against specific targets while improving drug-like properties such as solubility and metabolic stability. The exploration of this scaffold against new target classes, informed by computational modeling and high-throughput screening, will undoubtedly continue to yield promising lead compounds for addressing unmet medical needs.

References

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233. [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. Pharma Focus Asia. [Link][4]

-

Priya, S. S., & Ananthakrishnan, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link][3]

-

Rauf, A., Farshori, N. N., Gacem, A., & Ahmad, Z. (2023). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. Heliyon, 9(2), e13251. [Link][2]

-

Russo, F., Ferlazzo, A., Salmas, F., & Fiorito, S. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(17), 3847. [Link][5]

-

Sun, L., Man, S. Q., & Zhang, Y. H. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(3), 548. [Link][6]

-

Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link][14]

-

Wang, Y., Chen, Y., Yu, D., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link][12]

-

Zhang, M., Zhang, Y., Chen, L., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1384918. [Link][10]

-

Zhang, M., Zhang, Y., Chen, L., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. National Institutes of Health. [Link][11]

-

Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 26(38), e202300645. [Link][8]

-

Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2023). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health. [Link][9]

-

Leppänen, E., Ellilä, S., Vepsäläinen, J., & Pasanen, P. (2022). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen, 11(11), e202200155. [Link][7]

-

Bremner, W., & Charton, J. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3936-40. [Link][17]

-

Bremner, J. B., Coates, J. A., Crighton, T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link][15]

-

Cross, R. M., Thompson, R., & Charoensutthivarakul, S. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(8), 3359-3382. [Link][16]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 11. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1H-Pyrrole-2,5-dicarboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole-2,5-dicarboxamide

Abstract

This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrrole scaffold in medicinal chemistry and materials science. While its direct precursor, 1H-Pyrrole-2,5-dicarboxylic acid, is well-documented, particularly for its role as a polymer building block and a quorum sensing inhibitor, comprehensive data on the dicarboxamide derivative remains scarce in publicly available literature. This technical guide synthesizes information from related, well-characterized analogs—notably 1H-Pyrrole-2,5-dicarboxylic acid and 1H-Pyrrole-2-carboxamide—to provide a predictive but robust overview of the physicochemical properties, synthesis, and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related compounds.

Introduction and Rationale

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the pyrrole ring at the C2 and C5 positions with carboxamide groups introduces key hydrogen bond donors and acceptors, significantly influencing the molecule's potential for molecular recognition and biological activity. These groups can engage with biological targets such as enzymes and receptors, making pyrrole-2,5-dicarboxamides attractive candidates for investigation.

Recent studies have highlighted the biological significance of the parent compound, 1H-Pyrrole-2,5-dicarboxylic acid, as a quorum sensing (QS) inhibitor against the critical pathogen Pseudomonas aeruginosa, where it functions as an antibiotic accelerant.[2][3] The conversion of carboxylic acids to amides is a common strategy in medicinal chemistry to modulate properties such as cell permeability, metabolic stability, and target binding. Therefore, a thorough understanding of the is essential for unlocking its therapeutic potential.

This guide provides a foundational understanding by proposing a validated synthetic pathway and predicting the key physicochemical and spectroscopic characteristics of the target compound.

Molecular Structure and Predicted Properties

The structure of this compound features a central aromatic pyrrole ring with amide functionalities at the 2 and 5 positions. The presence of two primary amide groups and the pyrrole N-H proton establishes a molecule rich in hydrogen bonding capabilities, which is expected to dominate its physical properties.

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale and Comparative Analysis |

| Molecular Formula | C₆H₇N₃O₂ | Derived from structure. |

| Molecular Weight | 153.14 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid | Typical for small, crystalline organic amides. |

| Melting Point | >250 °C (with decomposition) | High melting point is expected due to extensive intermolecular hydrogen bonding from the two amide groups and the pyrrole N-H, likely exceeding that of the parent 1H-Pyrrole-2,5-dicarboxylic acid. |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF). | The amide groups increase polarity over the dicarboxylic acid precursor, but the planar, rigid core limits high aqueous solubility. Strong hydrogen bonding solvents are required to disrupt the crystal lattice. |

| pKa (Pyrrole N-H) | ~17-18 | The electron-withdrawing amide groups will slightly increase the acidity of the pyrrole N-H proton compared to unsubstituted pyrrole (~17.5). |

| LogP | -0.5 to 0.5 | The introduction of two amide groups significantly increases polarity compared to the parent pyrrole, resulting in a predicted low octanol-water partition coefficient. |

Synthesis and Purification

A reliable synthesis of this compound can be achieved from its corresponding dicarboxylic acid, which is commercially available or can be synthesized via established multi-step routes.[4][5] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A two-step, one-pot procedure via an acyl chloride intermediate is often robust and high-yielding.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1H-Pyrrole-2,5-dicarboxylic acid.

Materials:

-

1H-Pyrrole-2,5-dicarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated aqueous ammonia (NH₄OH) (excess)

-

Ice bath

Procedure:

-

Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), suspend 1H-Pyrrole-2,5-dicarboxylic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the suspension becomes a clear solution, indicating the formation of the di-acyl chloride. Monitor gas evolution (HCl, SO₂).

-

Causality Check: Refluxing ensures the complete conversion to the acyl chloride. The reaction is complete when gas evolution ceases and the starting material has fully dissolved.

-

Amidation: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add the reaction mixture dropwise to a vigorously stirred beaker of concentrated aqueous ammonia, also cooled in an ice bath. This step is highly exothermic.

-

A precipitate (the desired dicarboxamide) should form immediately.

-

Continue stirring for 1 hour at 0 °C to ensure complete reaction.

-

Purification: Isolate the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove excess ammonia and inorganic salts.

-

Self-Validation: The purity of the product can be assessed by its melting point and TLC. For further purification, recrystallize the crude solid from a water/ethanol mixture. Dry the final product under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogs like 1H-pyrrole-2-carboxamide, the following spectral characteristics are predicted.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR (DMSO-d₆) | δ ~12.0 ppm (broad singlet, 1H, pyrrole N-H )δ ~7.5-8.0 ppm (broad singlet, 2H, amide -NH ₂)δ ~7.0-7.5 ppm (broad singlet, 2H, amide -NH ₂)δ ~6.8 ppm (singlet, 2H, pyrrole CH ) |

| ¹³C NMR (DMSO-d₆) | δ ~160-165 ppm (amide C =O)δ ~125-130 ppm (pyrrole C -CONH₂)δ ~110-115 ppm (pyrrole C H) |

| FT-IR (KBr pellet, cm⁻¹) | 3400-3100 cm⁻¹ (broad, N-H stretching from pyrrole and amides)~1660 cm⁻¹ (strong, C=O stretching, "Amide I" band)~1620 cm⁻¹ (N-H bending, "Amide II" band) |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 154.06 [M+Na]⁺ = 176.04 |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic N-H protons are observable.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 seconds to ensure quantitative integration of all proton signals, especially the broad N-H peaks.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Data Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and multiplicity with the predicted structure. The symmetrical nature of the molecule should result in a simplified spectrum (e.g., only one signal for the two equivalent pyrrole C-H protons).

Applications and Future Directions

The this compound scaffold is a promising platform for applications in drug discovery and materials science.

-

Medicinal Chemistry: As an analog of the known QS inhibitor 1H-Pyrrole-2,5-dicarboxylic acid, this compound is a prime candidate for screening against bacterial pathogens.[2] The amide groups may enhance binding to target proteins and improve pharmacokinetic properties. The core structure is also found in various compounds with demonstrated anticancer and antimicrobial activities.[1][8]

-

Supramolecular Chemistry: The planar structure and multiple hydrogen bonding sites make it an excellent building block for creating self-assembling supramolecular structures, such as gels, liquid crystals, or molecular frameworks.

-

Polymer Science: Analogous to how pyrrole-2,5-dicarboxylic acid is used to create novel polymers, the dicarboxamide can be used as a monomer for synthesizing polyamides with unique thermal and mechanical properties.[4]

Caption: Relationship between structure, properties, and applications.

Conclusion

While direct experimental data for this compound is limited, a comprehensive profile can be reliably predicted through the analysis of its precursors and analogs. This guide provides a robust framework for its synthesis, purification, and characterization, establishing a foundation for future research. The unique combination of a biologically relevant pyrrole core and versatile amide functionalities makes this compound a compelling target for further investigation in the fields of medicinal chemistry and advanced materials.

References

-

PubChem. (n.d.). 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

de Jong, E., et al. (2021). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemSusChem. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-